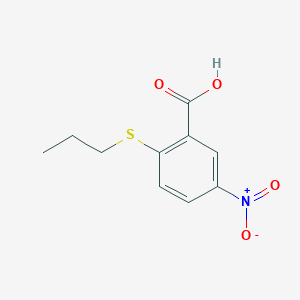

5-Nitro-2-(propylsulfanyl)benzoic acid

描述

5-Nitro-2-(propylsulfanyl)benzoic acid is an organic compound with the molecular formula C10H11NO4S and a molecular weight of 241.27 g/mol . It is characterized by the presence of a nitro group (-NO2) and a propylsulfanyl group (-S-CH2CH2CH3) attached to a benzoic acid core. This compound is primarily used in research and development due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(propylsulfanyl)benzoic acid typically involves the nitration of 2-(propylsulfanyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the reactants.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

化学反应分析

Types of Reactions

5-Nitro-2-(propylsulfanyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.

Substitution: The propylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Reduction: Iron powder and hydrochloric acid.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

Reduction: 5-Amino-2-(propylsulfanyl)benzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

科学研究应用

Scientific Research Applications

Research indicates that 5-Nitro-2-(propylsulfanyl)benzoic acid influences cellular ATP release through vesicular exocytosis. Experiments demonstrated that exposure to this compound significantly increased extracellular ATP levels in various cell lines, suggesting its potential in modulating energy metabolism and signaling pathways .

Case Study: ATP Release Mechanism

In a study involving rat hepatoma cells, the application of this compound led to a rapid increase in ATP release without affecting cell viability. This highlights its role as a potent modulator of cellular energy dynamics .

Therapeutic Potential

The therapeutic implications of this compound extend to conditions involving impaired GPR35 signaling or ATP dysregulation. Its ability to enhance ATP release could be beneficial in treating metabolic disorders or conditions characterized by reduced cellular energy levels.

Material Science Applications

Beyond biological applications, this compound has potential uses in materials science, particularly in the development of novel polymers and composites. The incorporation of this compound into polymer matrices could enhance material properties such as thermal stability and mechanical strength.

Table 2: Material Properties Enhancement

| Material Type | Enhancement Mechanism |

|---|---|

| Polymers | Improved thermal stability |

| Composites | Increased mechanical strength |

作用机制

The mechanism of action of 5-Nitro-2-(propylsulfanyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The propylsulfanyl group may also play a role in modulating the compound’s activity by affecting its solubility and binding properties .

相似化合物的比较

Similar Compounds

- 5-Nitro-2-(methylsulfanyl)benzoic acid

- 5-Nitro-2-(ethylsulfanyl)benzoic acid

- 5-Nitro-2-(butylsulfanyl)benzoic acid

Uniqueness

5-Nitro-2-(propylsulfanyl)benzoic acid is unique due to its specific combination of a nitro group and a propylsulfanyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where these properties are advantageous .

生物活性

5-Nitro-2-(propylsulfanyl)benzoic acid (NPPB) is an organic compound characterized by a nitro group and a propylsulfanyl group attached to a benzoic acid structure. Its molecular formula is C₁₀H₁₁NO₄S, with a molecular weight of 241.26 g/mol. This compound has garnered attention for its diverse biological activities, particularly its effects on ion channels and potential therapeutic applications.

Chemical Structure and Properties

The structural features of NPPB contribute to its biological activity. The nitro group at the 5-position enhances its electrophilic properties, while the propylsulfanyl group at the 2-position may influence its interactions with biological macromolecules.

- Chloride Channel Blockade : NPPB is primarily known as a chloride channel blocker. It has been shown to inhibit Cl⁻ channels in various cellular models, impacting processes such as ion transport and cellular excitability. For instance, in isolated rabbit nephrons, NPPB demonstrated high potency with an IC50 of 80 nM for blocking Cl⁻ channels . This blockade can lead to significant physiological effects, including alterations in fluid transport and cellular metabolism.

- Effects on Cellular ATP Release : NPPB stimulates ATP release through vesicular exocytosis in several cell types, including HTC rat hepatoma and Mz-Cha-1 human cholangiocarcinoma cells. Studies indicate that exposure to NPPB can lead to a 5-100-fold increase in extracellular ATP levels, suggesting a role in modulating energy dynamics within cells .

- Influence on Drug Resistance : Research has indicated that NPPB can protect cells from cisplatin-induced apoptosis by modulating chloride channel activity and influencing intracellular calcium levels. This effect is linked to increased expression of chloride channel-3 (ClC-3), which facilitates the sequestration of cisplatin and alters drug efficacy .

Biological Activity Summary Table

Case Studies

- Renal Physiology : In isolated rabbit nephrons, NPPB's ability to block Cl⁻ channels resulted in altered transport processes, which are critical for maintaining fluid balance and electrolyte homeostasis. The inhibition of PGE1-stimulated short-circuit current (Isc) was observed at concentrations ranging from 20 to 100 μM, indicating a dose-dependent effect on renal function .

- Cancer Cell Studies : In human erythroleukemia cells treated with cisplatin, NPPB reduced apoptosis rates by modulating the expression of pro-apoptotic and anti-apoptotic proteins (e.g., Bax/Bcl-2 ratio) and influencing caspase activity. This suggests that NPPB could be employed as an adjunct therapy in chemotherapy regimens to mitigate drug-induced cell death .

Future Directions

Further research is needed to elucidate the specific interactions of NPPB with various ion channels and its broader implications in pharmacology. Understanding the detailed mechanisms through which NPPB exerts its effects will be crucial for developing targeted therapies that exploit its biological activity.

属性

IUPAC Name |

5-nitro-2-propylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4S/c1-2-5-16-9-4-3-7(11(14)15)6-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCHMVSSQVKJPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。